4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core structure with a methanesulfonate group attached to it.
Mechanism of Action
Target of Action
They have been studied for their potential antimicrobial, anticoagulant, anti-inflammatory, and anticancer properties .
Mode of Action
Coumarin derivatives often exert their effects by interacting with biological macromolecules, altering their function and leading to various physiological effects .
Biochemical Pathways
Without specific information on “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate”, it’s hard to say which biochemical pathways it might affect. Coumarin derivatives have been found to interfere with several biochemical pathways, including those involved in inflammation, coagulation, and cell proliferation .
Result of Action
Coumarin derivatives have been found to have various effects at the molecular and cellular level, including inhibition of enzyme activity, alteration of receptor function, and induction of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate typically involves the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The chromenone core can undergo oxidation to form different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted coumarins, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate
- 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate
- 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate
Uniqueness
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-11-14-10-13(22-23(2,19)20)8-9-15(14)21-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIXKXYANFFFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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